3,3-Dimethyl-6-phenyl-1,2-dioxane
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Overview
Description
3,3-Dimethyl-6-phenyl-1,2-dioxane is an organic compound with a heterocyclic structure. It contains a six-membered ring with two oxygen atoms and is substituted with a phenyl group and two methyl groups. This compound is part of the dioxane family, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-6-phenyl-1,2-dioxane can be synthesized through the acetalization of carbonyl compounds with diols. Specifically, the reaction between a ketone or an aldehyde with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst is a common method . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. The use of molecular sieves or orthoesters can enhance water removal, improving the yield and purity of the product . Catalysts like zirconium tetrachloride (ZrCl4) are also employed for their efficiency and selectivity in acetalization reactions .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-phenyl-1,2-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,3-Dimethyl-6-phenyl-1,2-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-phenyl-1,2-dioxane exerts its effects involves its ability to form stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations . The compound’s stability is attributed to the resonance stabilization of the dioxane ring, which prevents the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, similar in structure but without the phenyl and methyl substitutions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, used as a solvent and in polymer production.
Meldrum’s Acid: Known for its use in organic synthesis, particularly in C-C bond formation.
Uniqueness
3,3-Dimethyl-6-phenyl-1,2-dioxane is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for various applications in research and industry .
Properties
CAS No. |
79889-22-8 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,3-dimethyl-6-phenyldioxane |
InChI |
InChI=1S/C12H16O2/c1-12(2)9-8-11(13-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
DWXAPRRPFPBPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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